molecular formula C14H27BO4 B2886311 tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate CAS No. 1454901-93-9

tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate

Cat. No.: B2886311
CAS No.: 1454901-93-9
M. Wt: 270.18
InChI Key: OWUSSBXHQKQHSK-UHFFFAOYSA-N
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Description

tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate (CAS 1454901-93-9) is a high-purity chemical building block designed for research and further manufacturing applications. This compound, with a molecular formula of C₁₄H₂₇BO₄ and a molecular weight of 270.17, is characterized by its boronic ester pinacol group, which is instrumental in facilitating Suzuki-Miyaura cross-coupling reactions . This reaction is a cornerstone of modern synthetic organic chemistry, enabling the efficient formation of carbon-carbon bonds. The presence of the tert-butyl ester moiety enhances the molecule's stability, making it a valuable and versatile intermediate in the synthesis of more complex organic molecules for pharmaceutical development and materials science . Researchers will find this compound particularly useful in medicinal chemistry for the structural elaboration of lead compounds and in the preparation of complex esters. For safe handling, please note the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . The recommended storage condition is sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is strictly not for direct human or veterinary use.

Properties

IUPAC Name

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27BO4/c1-12(2,3)17-11(16)9-8-10-15-18-13(4,5)14(6,7)19-15/h8-10H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUSSBXHQKQHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate can be synthesized through several methods. One common route involves the reaction of tert-butyl 4-hydroxybutanoate with bis(pinacolato)diboron in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic acids, alcohols, and coupled organic molecules, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.

    Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of molecules with therapeutic potential.

    Industry: It is employed in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds. The palladium catalyst plays a crucial role in the reaction, coordinating with the boronic ester and the halide substrate to form the desired product .

Comparison with Similar Compounds

Core Structural Differences

The compound is distinguished from analogs by its butanoate backbone. Key structural analogs include:

Compound Name Backbone Structure Functional Groups Similarity Score (if available) Reference CAS/ID
tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate Butanoate Boronate ester, tert-butyl ester N/A N/A
tert-Butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl] carbamate Pyridine Boronate ester, carbamate N/A CAS: 1196155-38-0
tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate Benzyl Boronate ester, carbamate 0.87 CAS: 1235451-62-3
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one Butanone Boronate ester, ketone N/A CAS: 100818-32-4
1-tert-butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Pyrazole Boronate ester, tert-butyl N/A CAS: 1323919-64-7

Key Observations :

  • Backbone Diversity: The target compound’s linear butanoate chain contrasts with heterocyclic (pyridine, pyrazole) or aromatic (benzyl) backbones in analogs. This influences conformational flexibility and steric bulk .
  • Functional Groups : The tert-butyl ester in the target compound may confer greater hydrolytic stability compared to carbamates (e.g., benzylcarbamate derivative), which are susceptible to acidic/basic cleavage .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Applications: All analogs act as boron nucleophiles in Pd-catalyzed cross-couplings .
  • Ketone vs. Ester: The ketone analog (CAS: 100818-32-4) cannot participate in ester-specific reactions (e.g., transesterification), limiting its utility compared to the target compound .

Biological Activity

tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is a boron-containing compound that has garnered attention for its potential biological activities. The compound is characterized by its unique structure, which includes a tert-butyl group and a dioxaborolane moiety. This article reviews its biological activity, including antimicrobial effects, cytotoxicity, and potential therapeutic applications.

  • CAS Number : 1454901-93-9
  • Molecular Formula : C16H28BNO4
  • Molecular Weight : 309.21 g/mol
  • InChI Key : VVDCRJGWILREQH-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance:

  • Staphylococcus aureus : Compounds with similar structures demonstrated moderate activity against multi-drug resistant strains (MIC values of 4–8 μg/mL) .
  • Mycobacterium tuberculosis : Some derivatives showed potent activity against both drug-sensitive and resistant strains with MIC values ranging from 0.5 to 1.0 μg/mL .

2. Cytotoxicity and Cancer Research

The compound's potential in cancer therapy has been explored:

  • Cell Proliferation Inhibition : It exhibited strong inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), with an IC50 value of approximately 0.126 μM .
  • Selectivity : The compound demonstrated a significant selectivity index, being more effective against cancer cells compared to normal cells (19-fold difference in effect on MCF10A cells) .

The mechanism by which this compound exerts its effects is still under investigation but may involve:

  • Inhibition of Matrix Metalloproteinases (MMPs) : It has shown significant inhibition of MMP-2 and MMP-9, which are important in tumor invasion and metastasis .
  • EGFR Pathway Modulation : The compound has been noted to inhibit EGFR phosphorylation and induce apoptosis in specific cancer cell lines .

Case Studies and Research Findings

Study ReferenceCompound TestedActivity ObservedMIC/IC50 Values
Similar Boron CompoundsAntimicrobial against MRSAMIC: 4–8 μg/mL
Derivative of tert-butylCytotoxicity in MDA-MB-231IC50: 0.126 μM
Various Boron CompoundsInhibition of MMPsSignificant inhibition

Q & A

Q. What mechanistic insights exist regarding its reactivity in transition-metal-catalyzed reactions?

  • Methodological Answer: The boronate ester participates in oxidative addition with Pd⁰, forming a Pd–B intermediate. Computational studies (DFT) suggest that steric hindrance from the tert-butyl group slows transmetallation, requiring electron-rich ligands to accelerate the process. In situ IR spectroscopy can track boronate activation .

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